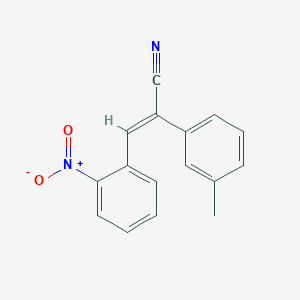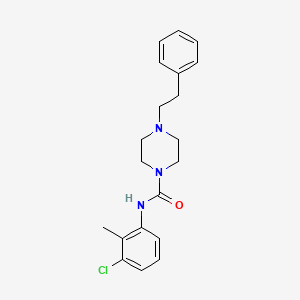![molecular formula C19H30N2O4 B5312406 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol](/img/structure/B5312406.png)
4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as PNU-91325 and has been found to possess certain biochemical and physiological effects that make it an interesting compound for further study.
Mecanismo De Acción
The mechanism of action of this compound is not fully understood. Further study is needed to determine the exact mechanism of action of this compound.
2. Development of Novel Analgesics: 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol has been found to possess analgesic properties. Further study is needed to develop novel analgesics based on the structure of this compound.
3. Development of Novel Anxiolytics and Antidepressants: This compound has been found to possess anxiolytic and antidepressant properties. Further study is needed to develop novel anxiolytics and antidepressants based on the structure of this compound.
4. Study of its Potential Toxicity: 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol has been found to be potentially toxic at high doses. Further study is needed to determine the exact toxicity profile of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol in lab experiments include its well-established synthesis method and its potential applications in the field of medicine. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol. Some of these directions include:
1. Further Study of its
Métodos De Síntesis
The synthesis method for 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol involves the reaction of 2-furoyl chloride with 4-azepanone and piperidine in the presence of a base. The resulting product is then treated with formaldehyde to obtain the final compound. This synthesis method has been studied extensively and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol has been studied extensively for its potential applications in the field of medicine. It has been found to possess certain biochemical and physiological effects that make it an interesting compound for further study. Some of the scientific research applications of this compound include:
1. Treatment of Neuropathic Pain: 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol has been found to possess analgesic properties that make it a potential candidate for the treatment of neuropathic pain.
2. Treatment of Anxiety and Depression: This compound has also been found to possess anxiolytic and antidepressant properties that make it a potential candidate for the treatment of anxiety and depression.
3. Treatment of Cognitive Impairment: 4-(hydroxymethyl)-1-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-4-azepanol has been found to possess cognitive-enhancing properties that make it a potential candidate for the treatment of cognitive impairment.
Propiedades
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-[5-[(4-methylpiperidin-1-yl)methyl]furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-15-5-10-20(11-6-15)13-16-3-4-17(25-16)18(23)21-9-2-7-19(24,14-22)8-12-21/h3-4,15,22,24H,2,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOZLSWTLRMBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(O2)C(=O)N3CCCC(CC3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)


![3-[(5-bromo-2-furoyl)amino]phenyl acetate](/img/structure/B5312358.png)
![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)

![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)

![4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)

![1-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperidine](/img/structure/B5312420.png)
![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)